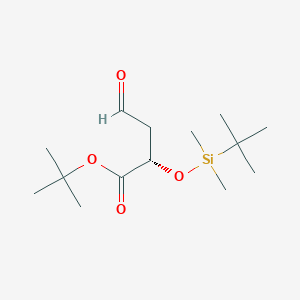

(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate

Description

Properties

Molecular Formula |

C14H28O4Si |

|---|---|

Molecular Weight |

288.45 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[tert-butyl(dimethyl)silyl]oxy-4-oxobutanoate |

InChI |

InChI=1S/C14H28O4Si/c1-13(2,3)17-12(16)11(9-10-15)18-19(7,8)14(4,5)6/h10-11H,9H2,1-8H3/t11-/m0/s1 |

InChI Key |

ONPPDNOABQXUDF-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC=O)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=O)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate typically involves the protection of an alcohol group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like diethyl ether or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at the alcohol site.

Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It plays a role in the development of drug candidates and prodrugs.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents the hydroxyl group from participating in unwanted side reactions, thereby allowing selective reactions to occur at other functional groups. The TBDMS group can be selectively removed under mild conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Structural and Functional Comparison

Key Findings from Evidence

Enzyme Induction by BHA and Ethoxyquin :

- BHA elevates hepatic GST activity (5–10× in mice) and epoxide hydratase (11×), enhancing detoxification of mutagenic metabolites like benzo(a)pyrene arene oxides .

- Ethoxyquin similarly increases GST activity but with lower potency than BHA .

- Relevance to Target Compound : The tert-butyl group in BHA and the target compound may influence enzyme interactions. However, the TBDMS group in the target likely reduces metabolic susceptibility compared to BHA’s free hydroxyl.

Species-Specific Effects: BHA’s enzyme induction is more pronounced in mice (11× EH activity) than rats (<3×) . This suggests structural or metabolic differences between species that could extend to the target compound’s behavior.

Protective Role of Bulky Substituents :

- BHA’s tert-butyl group contributes to its stability and efficacy as an antioxidant. Similarly, the TBDMS group in the target compound may confer resistance to enzymatic hydrolysis, prolonging its half-life in synthetic applications .

Hypothetical Metabolic Comparison

- BHA: Rapidly metabolized due to its phenolic hydroxyl, facilitating GST-mediated conjugation with glutathione.

- (S)-tert-Butyl 2-((TBDMS)oxy)-4-oxobutanoate: The TBDMS group likely shields the hydroxyl, reducing GST-mediated interactions. The ketone group may undergo reductive metabolism, but steric hindrance from tert-butyl/TBDMS could slow this process.

Biological Activity

(S)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

- Molecular Formula : CHOSi

- Molecular Weight : 286.44 g/mol

- CAS Number : 1430463-95-8

Biological Activity Overview

The biological activity of (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate has been investigated primarily in the context of its potential as an intermediate in drug synthesis and its effects on various cell lines.

1. Cytotoxicity

Research indicates that compounds related to (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate exhibit cytotoxic effects against several human carcinoma cell lines. For instance, related compounds have shown significant inhibition of cell proliferation in cancer models, suggesting a potential role in cancer therapy .

The mechanism by which (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate exerts its biological effects may involve the modulation of specific signaling pathways. Preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.2 | Apoptosis |

| Study B | HeLa | 20.5 | Cell Cycle Arrest |

| Study C | A549 | 18.0 | Signaling Pathway Modulation |

Case Study 1: Cytotoxicity Against MCF-7 Cells

A study evaluated the effects of (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15.2 µM, indicating significant cytotoxicity and potential for further development as an anti-cancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects HeLa cervical cancer cells. The results indicated that treatment led to cell cycle arrest at the G1 phase, suggesting that (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate may interfere with cell proliferation processes .

Research Findings

Recent research has highlighted the importance of silyl ethers in enhancing the solubility and stability of biologically active compounds. The presence of the tert-butyldimethylsilyl group in (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate not only improves its pharmacokinetic properties but also enhances its interaction with biological targets .

Q & A

Basic: What are the common synthetic routes for (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)-4-oxobutanoate?

Methodological Answer:

The compound is typically synthesized via a multi-step sequence:

Silylation of a hydroxyl group : The tert-butyldimethylsilyl (TBS) group is introduced to protect a secondary alcohol. This is achieved using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or DMAP in anhydrous DMF or THF .

Esterification : The carboxylic acid moiety is converted to a tert-butyl ester using Boc₂O (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP, triethylamine) .

Oxidation : A 4-hydroxybutanoate intermediate is oxidized to the 4-oxo derivative using reagents like Dess-Martin periodinane or Swern oxidation (oxalyl chloride/DMSO) .

Critical quality checks include monitoring reaction progress via TLC and confirming stereochemical purity by chiral HPLC or polarimetry .

Basic: How is the stereochemical integrity of the (S)-configured center maintained during synthesis?

Methodological Answer:

To preserve the (S)-configuration:

- Use chiral auxiliaries or enantioselective catalysis during the formation of the stereocenter. For example, Evans oxazolidinones or Sharpless epoxidation-derived intermediates can enforce specific configurations .

- Avoid harsh acidic/basic conditions post-synthesis that may lead to racemization. Purification via low-temperature column chromatography (e.g., silica gel, hexane/ethyl acetate) minimizes thermal degradation .

- Confirm configuration using [α]D measurements and cross-validate with X-ray crystallography or NOESY NMR if crystalline derivatives are obtainable .

Advanced: How can researchers resolve contradictions in NMR data when characterizing diastereomeric byproducts?

Methodological Answer:

Diastereomers arising from incomplete stereocontrol often show overlapping signals in ¹H/¹³C NMR. To resolve ambiguities:

- Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and identify coupling patterns unique to each diastereomer .

- Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to convert enantiomers into diastereomers with distinct NMR splitting .

- Employ dynamic NMR (DNMR) to detect slow interconversion processes (e.g., keto-enol tautomerism) that may obscure signals. Temperature-dependent studies (e.g., 25°C to −40°C) can "freeze" conformers for clearer analysis .

Advanced: What strategies are effective in minimizing keto-enol tautomerization during purification of 4-oxobutanoate derivatives?

Methodological Answer:

Keto-enol equilibria complicate isolation and characterization. Mitigation approaches include:

- Low-temperature workup : Conduct extractions and chromatography at 0–4°C to stabilize the keto form .

- Acidic conditions : Add catalytic acetic acid to protonate the enolate, shifting equilibrium toward the keto tautomer .

- Derivatization : Convert the 4-oxo group to a stable derivative (e.g., oxime or hydrazone) prior to purification, then cleave post-isolation .

- Rapid analysis : Use inline IR or LC-MS to monitor tautomer ratios during purification and adjust conditions dynamically .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass (e.g., ESI+/ESI−) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹, Si-O stretch at ~1250 cm⁻¹) .

- NMR : ¹H NMR should show tert-butyl singlet (~1.0–1.4 ppm), TBS methyl groups (~0.1 ppm), and the 4-oxobutanoate carbonyl (δ ~207–210 ppm in ¹³C) .

- Chiral HPLC : Verify enantiopurity using a chiral stationary phase (e.g., Chiralpak AD-H) .

Advanced: How can researchers address low yields in the silylation step?

Methodological Answer:

Low yields often stem from moisture sensitivity or steric hindrance. Optimize by:

- Strict anhydrous conditions : Use molecular sieves, dry solvents (distilled over CaH₂), and inert gas (N₂/Ar) .

- Activation agents : Add silver nitrate (AgNO₃) to enhance silyl chloride reactivity .

- Alternative silylating reagents : Use TBSOTf (tert-butyldimethylsilyl triflate) with a hindered base (e.g., 2,6-lutidine) for faster kinetics .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Moisture sensitivity : Store under argon at −20°C in sealed, desiccated vials. Use silica gel packs in storage containers .

- Light sensitivity : Protect from UV exposure using amber glassware .

- Degradation monitoring : Periodically check purity via HPLC and NMR. If decomposition exceeds 5%, repurify via flash chromatography .

Advanced: How to troubleshoot unexpected byproducts in the oxidation of 4-hydroxybutanoate intermediates?

Methodological Answer:

Common byproducts include over-oxidation (e.g., carboxylic acids) or elimination products. Solutions:

- Optimize stoichiometry : Use substoichiometric oxidant (e.g., 1.1 equiv Dess-Martin) to prevent over-oxidation .

- Temperature control : Perform oxidations at −78°C (Swern) to suppress side reactions .

- Add radical scavengers : Include BHT (butylated hydroxytoluene) to inhibit radical pathways in metal-mediated oxidations .

Basic: What role does the TBS group play in this compound’s reactivity?

Methodological Answer:

The TBS group:

- Protects the alcohol : Prevents nucleophilic attack or oxidation during subsequent reactions .

- Enhances solubility : Improves organic-phase solubility for easier purification .

- Orthogonality : Can be selectively removed under mild acidic conditions (e.g., TBAF in THF) without affecting tert-butyl esters .

Advanced: How to design experiments to study the compound’s reactivity in asymmetric catalysis?

Methodological Answer:

- Substrate scope screening : Test reactivity with diverse nucleophiles (e.g., Grignard reagents, enolates) under varying conditions (temperature, solvent) .

- Kinetic studies : Use in situ IR or NMR to measure reaction rates and determine enantioselectivity (ee) via chiral HPLC .

- Computational modeling : Apply DFT calculations (e.g., Gaussian, ORCA) to predict transition states and rationalize stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.